8-(3-Bromophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid
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Overview
Description
8-(3-Bromophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid is a complex organic compound that features a quinoline core substituted with bromophenyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Bromophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid typically involves multi-step organic reactions. One common approach is the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amine and a ketone. The specific conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-(3-Bromophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms, such as bromine, can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents in place of the bromine atom.
Scientific Research Applications
8-(3-Bromophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(3-Bromophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl and trifluoromethyl groups can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The quinoline core can interact with nucleic acids or other biomolecules, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid
- 3-(3-Bromophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid
Uniqueness
8-(3-Bromophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromophenyl and trifluoromethyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
Molecular Formula |
C17H9BrF3NO2 |
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Molecular Weight |
396.2 g/mol |
IUPAC Name |
8-(3-bromophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid |
InChI |
InChI=1S/C17H9BrF3NO2/c18-11-5-1-3-9(7-11)13-14(17(19,20)21)12(16(23)24)8-10-4-2-6-22-15(10)13/h1-8H,(H,23,24) |
InChI Key |
TUTXTFBVVVSHIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=C3C(=CC(=C2C(F)(F)F)C(=O)O)C=CC=N3 |
Origin of Product |
United States |
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